molecular formula C8H6FNS B13665189 5-Fluorobenzo[b]thiophen-2-amine

5-Fluorobenzo[b]thiophen-2-amine

Cat. No.: B13665189
M. Wt: 167.21 g/mol
InChI Key: XFCIVQJMMQCVPV-UHFFFAOYSA-N
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Description

5-Fluorobenzo[b]thiophen-2-amine is a heterocyclic aromatic compound characterized by a benzo[b]thiophene core substituted with a fluorine atom at the 5-position and an amine group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The fluorine atom enhances metabolic stability and lipophilicity, while the amine group serves as a reactive site for further derivatization, such as sulfonamide or Schiff base formation .

The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, benzo[b]thiophene precursors are fluorinated using specialized reagents like HF-pyridine or via SN2 mechanisms with fluorinated aryl halides . Its applications span drug discovery (e.g., as a kinase inhibitor or tau pathology imaging probe) and agrochemical development due to its bioisosteric resemblance to indole and benzofuran systems .

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

5-fluoro-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6FNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2

InChI Key

XFCIVQJMMQCVPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)N

Origin of Product

United States

Preparation Methods

Transition-Metal-Free One-Pot Synthesis

A notable method for synthesizing benzo[b]thiophene derivatives, including 5-fluoro-substituted analogs, is a transition-metal-free one-pot process conducted at room temperature. This method is advantageous due to mild reaction conditions, high efficiency, and broad substrate scope.

  • Procedure Highlights:

    • Starting materials: Aromatic substituted methanethiols and nitrile-containing substrates.
    • Base: Cesium carbonate (Cs2CO3) used in excess (3 equiv.).
    • Reaction: Nucleophilic aromatic substitution followed by intramolecular cyclization.
    • Outcome: Formation of regioselective five-membered benzo[b]thiophene rings.
    • Yields: Good to excellent isolated yields (specific yields for fluorine-substituted derivatives reported in the range of 70-90%).
  • Mechanism:

    • Initial nucleophilic aromatic substitution forms an intermediate.
    • In the presence of Cs2CO3, a carbanion attacks the nitrile group, leading to cyclization and imine anion formation.
    • Protonation and tautomerization yield the final benzo[b]thiophen-2-amine product.
  • Example:

    • The synthesis of compound 5a-i (including fluorinated derivatives) was confirmed by X-ray crystallography, validating the structure of the benzothiophene core.

Synthesis via Halogenated Benzaldehydes and Ethyl Thioglycolate

Another well-documented route involves the condensation of halogenated benzaldehydes (such as 4-chloro-2-fluorobenzaldehyde) with ethyl thioglycolate under basic conditions.

  • General Procedure:

    • React 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in the presence of triethylamine or potassium carbonate.
    • Solvent: Anhydrous DMSO or DMF.
    • Temperature: Stirring at 60-80°C for 2 hours, followed by overnight reaction at room temperature.
    • Workup: Precipitation by pouring into ice-water, filtration, washing, and drying.
    • Purification: Recrystallization from methanol or chromatography.
  • Yields:

    • Moderate to high yields (typically 70-85%).
  • Applications:

    • This method yields ethyl 6-halogenobenzo[b]thiophene-2-carboxylates, which are key intermediates for further functionalization to amines or hydrazones.
  • Subsequent Transformations:

    • Hydrolysis of esters to carboxylic acids.
    • Coupling with amines or hydrazine derivatives to form amides or hydrazones.
  • Example:

    • Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate synthesized similarly and used as an intermediate.

Electrophilic Cyclization of Alkynyl Thioanisoles

Electrophilic cyclization is a strategic approach to construct the benzo[b]thiophene core, especially for halogen-substituted derivatives.

  • Key Steps:

    • Preparation of 2-alkynylthioanisole intermediates via Sonogashira coupling of 2-iodothioanisole with terminal alkynes.
    • Cyclization using electrophilic halogen sources such as I2, ICl, Br2, or N-bromosuccinimide (NBS).
    • Green chemistry variant: Use of sodium halides (NaCl, NaBr) with copper sulfate in ethanol for halocyclization.
  • Advantages:

    • High regioselectivity.
    • Environmentally benign conditions.
    • Good to excellent yields (up to 90% for chloro and bromo derivatives).
  • Limitations:

    • Some substrates with sensitive functional groups (e.g., propargyl alcohols) may give lower yields or unstable products.
  • Relevance:

    • Although primarily reported for 3-halobenzo[b]thiophenes, this method can be adapted for 5-fluoro derivatives by appropriate choice of starting materials.

Amidation and Hydrazone Formation from Benzo[b]thiophene-2-carboxylic Acids

For preparing 5-fluorobenzo[b]thiophen-2-amine derivatives, the carboxylic acid intermediates are often converted into amides or hydrazones.

  • Typical Amidation:

    • React benzo[b]thiophene-2-carboxylic acid with amines such as 6-fluorobenzo[d]thiazol-2-amine.
    • Coupling reagents: EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine).
    • Solvent: Dichloromethane (CH2Cl2).
    • Conditions: Stirring overnight at room temperature.
    • Purification: Washing with acid, water, brine, drying, and chromatography.
  • Yields:

    • Moderate yields (~40-60%) for amide products.
  • Hydrazone Synthesis:

    • Conversion of carboxylic acids to tert-butyl carbazate derivatives followed by reaction with substituted benzaldehydes.
    • Acid deprotection with trifluoroacetic acid (TFA) followed by condensation to form hydrazones.
  • Characterization:

    • NMR (1H, 13C), HPLC purity (>98%), and mass spectrometry confirm structure and purity.
  • Example:

    • Amidation of 5-chlorobenzo[b]thiophene-2-carboxylic acid with 6-fluorobenzo[d]thiazol-2-amine yielding white powders with high purity.

Data Table: Summary of Preparation Methods for this compound

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Transition-metal-free one-pot Aromatic methanethiol, nitrile substrates Cs2CO3, room temp 70-90 Mild, efficient, regioselective
Halogenated benzaldehyde condensation 4-chloro-2-fluorobenzaldehyde, ethyl thioglycolate Triethylamine or K2CO3, DMSO/DMF, 60-80°C 70-85 Intermediate esters for further derivatization
Electrophilic cyclization 2-alkynylthioanisole I2, Br2, NBS, or NaX/CuSO4 in EtOH 77-92 Green chemistry option, regioselective
Amidation/hydrazone formation Benzo[b]thiophene-2-carboxylic acid, amines EDC·HCl, DMAP, CH2Cl2, rt 40-60 For functionalized amine derivatives

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzo[b]thiophen-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluorobenzo[b]thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluorobenzo[b]thiophen-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The fluorine atom may enhance the compound’s binding affinity and selectivity for specific targets, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The position and nature of substituents significantly influence the pharmacological and physicochemical properties of benzo[b]thiophen-2-amine derivatives. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight Key Properties References
5-Fluorobenzo[b]thiophen-2-amine F at C5, NH2 at C2 167.21 g/mol Enhanced metabolic stability; IC50 = 1.28 µg/mL (anticancer, MCF7 cells)
6-(Trifluoromethyl)benzo[b]thiophen-2-amine CF3 at C6, NH2 at C2 231.23 g/mol Increased lipophilicity; potential CNS permeability due to CF3 group
7-Bromobenzo[b]thiophen-2-amine Br at C7, NH2 at C2 228.12 g/mol Electrophilic halogen enhances covalent binding to targets; moderate cytotoxicity
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine F at C5 (phenyl), OMe at C2 (phenyl) 224.25 g/mol Dual aromatic systems improve π-stacking; selective kinase inhibition

Key Findings :

  • Fluorine vs. Trifluoromethyl : The CF3 group in 6-(trifluoromethyl) derivatives increases lipophilicity (logP ≈ 3.5 vs. 2.1 for 5-Fluoro) but may reduce solubility, limiting bioavailability .
  • Halogen Effects : Bromine at C7 (7-Bromo analog) enhances electrophilicity, favoring covalent interactions with cysteine residues in enzymes, whereas fluorine at C5 improves metabolic stability via C-F bond strength .
  • Heterocycle Variations : Replacing benzo[b]thiophene with thiazole (e.g., 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine) alters electron distribution, affecting binding to kinase ATP pockets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluorobenzo[b]thiophen-2-amine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves fluorination of precursor molecules, such as benzo[b]thiophen-2-amine derivatives, using fluorinating agents like Selectfluor. Key parameters include temperature (maintained at 60–80°C for nitro group reduction) and solvent choice (e.g., DMF for polar intermediates). Reaction progress should be monitored via thin-layer chromatography (TLC), and purification can be achieved via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions (e.g., fluorine at the 5-position). Mass spectrometry (MS) validates molecular weight, while UV-Vis spectroscopy assesses electronic transitions. For crystallinity analysis, X-ray diffraction (XRD) with SHELX software refines atomic coordinates .

Q. What are the solubility properties of this compound, and how do they influence solvent choice in reactions?

  • Methodological Answer : The compound is hydrophobic and dissolves best in organic solvents like dichloromethane or THF. Solvent polarity must align with reaction mechanisms—e.g., non-polar solvents for Friedel-Crafts reactions, polar aprotic solvents for SNAr substitutions. Solubility tests via gradient dilution in solvents of varying polarity are recommended .

Q. How can chromatographic methods optimize the purification of this compound?

  • Methodological Answer : Use silica gel column chromatography with a hexane:ethyl acetate gradient (8:2 to 6:4) for baseline separation. High-performance liquid chromatography (HPLC) with a C18 column resolves closely related impurities. Purity is quantified via integration of HPLC peaks at 254 nm .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. Exact exchange terms improve accuracy in thermochemical properties like electron affinity. Software like Gaussian or ORCA can simulate IR spectra and compare them with experimental data .

Q. What strategies resolve contradictions in biological activity data for fluorinated thiophene derivatives across studies?

  • Methodological Answer : Apply statistical frameworks like the Benjamini-Hochberg procedure to control false discovery rates (FDR) in high-throughput assays. Meta-analyses should standardize activity metrics (e.g., IC50) and account for variables like cell line heterogeneity. Reproducibility requires independent validation via orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) .

Q. How do fluorination positions on the benzo[b]thiophene ring affect reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Fluorine at the 5-position increases ring electron deficiency, enhancing susceptibility to nucleophilic attack at the 2-amine group. Comparative studies using 5-fluoro vs. 6-fluoro isomers reveal differing kinetic rates via Hammett plots. Substituent effects are quantified using σpara values in linear free-energy relationships .

Q. What crystallographic challenges arise in determining the molecular structure of this compound, and how are they addressed?

  • Methodological Answer : Fluorine’s high electron density can cause anomalous scattering in XRD. Data collection at high resolution (≤1.0 Å) and refinement with SHELXL (incorporating anisotropic displacement parameters) mitigate errors. Twinning or disorder is resolved using PLATON’s symmetry-checking tools .

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